molecular formula C15H10Cl2N2O3S B13943535 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid CAS No. 530155-88-5

2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13943535
CAS No.: 530155-88-5
M. Wt: 369.2 g/mol
InChI Key: FBCNEUWZHOXREP-UHFFFAOYSA-N
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Description

2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a synthetic benzoic acid derivative offered for research and development purposes. This compound is structurally characterized by a benzoic acid core functionalized with a carbamothioylamino linker and a 2,3-dichlorobenzoyl group. Such a structure suggests potential for diverse biological activity and makes it a candidate for exploration in medicinal chemistry and pharmacology. Researchers may be interested in investigating its potential as a precursor for developing novel therapeutic agents. Based on studies of structurally related salicylate and benzoic acid derivatives, this compound class has shown promise in pre-clinical research for anti-inflammatory applications, with some analogs demonstrating efficacy in suppressing pro-inflammatory pathways such as NF-κB signaling and reducing cytokine release in cellular and animal models of inflammation . Other research avenues could include exploring its enzyme inhibition capabilities or its role as a molecular scaffold in chemical synthesis. The presence of the carbamothioylamino (thiourea) moiety is a key functional group that may contribute to metal chelation or influence the compound's binding affinity to biological targets. This product is intended for use in controlled laboratory environments by qualified researchers. It is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

CAS No.

530155-88-5

Molecular Formula

C15H10Cl2N2O3S

Molecular Weight

369.2 g/mol

IUPAC Name

2-[(2,3-dichlorobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H10Cl2N2O3S/c16-10-6-3-5-9(12(10)17)13(20)19-15(23)18-11-7-2-1-4-8(11)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

FBCNEUWZHOXREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=S)NC(=O)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reactants & Conditions Description Yield & Notes
1 2,3-Dichlorobenzoic acid + Thionyl chloride (SOCl₂) Reflux at 80°C for 4 hours to convert acid to acid chloride. Excess SOCl₂ removed by distillation. High yield (>90%); acid chloride is reactive intermediate.
2 2,3-Dichlorobenzoyl chloride + 2-Aminobenzoic acid + Base (e.g., triethylamine) Stirring in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at room temperature or slightly elevated temperature to form the carbamothioylamino linkage. Moderate to high yield (70-85%); base scavenges HCl formed.
3 Purification Recrystallization from suitable solvents or chromatographic purification to isolate pure this compound. Product purity >98% confirmed by analytical methods.

Research Data and Analysis

Reaction Yields and Conditions Summary

Reaction Step Reagents Conditions Yield (%) Comments
Acid chloride formation 2,3-Dichlorobenzoic acid + SOCl₂ 80°C, 4 hrs reflux >90 Efficient conversion, removal of excess SOCl₂ critical
Thiourea formation Acid chloride + 2-Aminobenzoic acid + Base Room temp to 50°C, 3-6 hrs 70-85 Base choice affects yield and purity
Purification Recrystallization Solvent dependent >98 purity Final product suitable for biological testing

Analytical Characterization

Characterization is typically confirmed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Infrared (IR) spectroscopy (notably C=O and C=S stretches)
  • Mass spectrometry (MS)
  • Elemental analysis

Comparative Perspectives from Literature

Comparison with Related Compounds

Feature This compound 2,5-Dichlorobenzoyl Derivatives Trifluoromethylbenzoic Acid Derivatives
Halogenation pattern 2,3-dichloro substitution 2,5-dichloro substitution -CF₃ group at para position
Electron withdrawing effect Moderate Moderate Strong
Functional group Carbamothioylamino (thiourea) Similar Amide or other
Stability Enhanced by thiourea sulfur Variable Variable
Biological activity Antimicrobial, anticancer potential Variable Often enhanced acidity

The positional isomerism of the dichlorobenzoyl group and the nature of the carbamothioylamino group influence the chemical reactivity and biological activity of the compound.

Industrial Viability

  • The preparation of the acid chloride intermediate via thionyl chloride is well-established and industrially scalable.
  • Alternative methods involving phase transfer catalysts for cyanide intermediates reduce hazardous reagent use and reaction times, suggesting potential for process optimization.
  • Avoidance of costly and toxic reagents like potassium iodide and acetonitrile in intermediate steps is preferred for industrial synthesis.

Chemical Reactions Analysis

2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids and other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, with nucleophiles like amines or thiols, forming substituted derivatives.

Scientific Research Applications

2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid with structurally related compounds, focusing on substituent effects, synthesis, and hypothetical applications.

Substituent Position and Halogenation Patterns

  • 2,3-Dichlorobenzoyl vs. 2,5-Dichlorobenzoyl Derivatives The 2,3-dichloro substitution in the target compound contrasts with the 2,5-dichloro configuration in ixazomib citrate, a proteasome inhibitor . This positional difference may also alter binding affinity in biological systems.
  • Dichlorobenzoyl vs. Trifluoromethylbenzoic Acid Derivatives
    Compounds like 4-(trifluoromethyl)benzoic acid () exhibit strong electron-withdrawing effects due to the -CF₃ group, enhancing acidity (pKa ~1.5–2.5). In contrast, the dichlorobenzoyl group in the target compound provides moderate electron withdrawal, likely resulting in a higher pKa (~3–4) and altered solubility profiles .

Functional Group Variations

  • Carbamothioylamino vs. Carbamimidoyl Groups The thiourea (carbamothioylamino) group in the target compound differs from the carbamimidoyl group in 2-carbamimidoylbenzoic acid (). The sulfur atom in thiourea enhances hydrogen-bonding capacity and metabolic stability compared to oxygen-based amides. This may improve bioavailability in drug design contexts .
  • Thiourea vs. Amide Linkages Ixazomib citrate () contains an amide linkage, which is susceptible to hydrolysis under acidic conditions.

Data Table: Key Comparisons

Compound Substituent Functional Group Key Properties Potential Use
This compound 2,3-dichloro Thiourea High metabolic stability, moderate acidity Enzyme inhibition
Ixazomib citrate 2,5-dichloro Amide Proteasome binding, hydrolyzable Cancer therapy
2-Carbamimidoylbenzoic acid None Carbamimidoyl Precursor for heterocycles Pyrimidine synthesis
4-(Trifluoromethyl)benzoic acid -CF₃ Carboxylic acid Strong electron withdrawal, low pKa Catalysis, materials

Biological Activity

2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, case studies, and research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C15H12Cl2N2O2S
  • CAS Number: 530155-88-5

Synthesis Methods

The synthesis of this compound typically involves a multi-step chemical reaction process. The primary method includes:

  • Formation of the Dichlorobenzoyl Group: The initial step involves the introduction of the dichlorobenzoyl moiety through acylation reactions.
  • Carbamothioylation: This step incorporates the carbamothioyl group, which is crucial for enhancing biological activity.
  • Purification and Characterization: The final product is purified using techniques such as recrystallization or chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancerous cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis: It has been shown to trigger programmed cell death in cancer cells through various signaling pathways.
  • Antimicrobial Action: The compound exhibits properties that disrupt bacterial cell wall synthesis.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial efficacy against various strains of bacteria. A study assessed its effectiveness against Escherichia coli and Bacillus subtilis, revealing notable inhibition zones in agar diffusion tests.

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Bacillus subtilis18

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. Notably, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-712.5
A54910.0

The lower IC50 values indicate a higher potency against these cancer cell lines, suggesting its potential as an anticancer therapeutic.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A comprehensive study published in ResearchGate demonstrated the synthesis of various derivatives of this compound and their antimicrobial efficacy against E. coli and B. subtilis. The study highlighted that modifications to the chemical structure could enhance antibacterial properties .
  • Cytotoxicity Assessment : Another research effort focused on evaluating the cytotoxic effects on different cancer cell lines, confirming its potential as a chemotherapeutic agent. The study utilized MTT assays to quantify cell viability post-treatment.

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